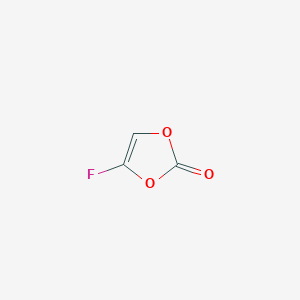

4-Fluoro-2H-1,3-dioxol-2-one

Description

Contextual Significance of Fluorinated Cyclic Carbonates in Modern Chemical Systems

Fluorinated cyclic carbonates are a class of compounds that are gaining increasing attention in both academic and industrial research. Their preparation and applications offer several advantages within the framework of green and sustainable chemistry. specificpolymers.com The most common method for synthesizing cyclic carbonates is the cycloaddition of carbon dioxide to epoxides, a process that utilizes a renewable and widely available reactant. specificpolymers.com

In the realm of materials science, fluorinated carbonates are particularly valued for their superior anodic stability, making them promising candidates for high-voltage electrolytes in lithium-ion batteries. osti.govresearchgate.net The electron-withdrawing effect of the fluorine substituent enhances the molecule's resistance to anodic decomposition by increasing its oxidation potential. osti.gov Furthermore, many cyclic fluorinated carbonates can form a stable kinetic barrier on the graphite (B72142) anode, enabling long-term cycling performance. osti.gov

The introduction of fluorine into cyclic carbonate structures, such as ethylene (B1197577) carbonate (EC) and propylene (B89431) carbonate (PC), has been shown to be crucial for enhancing battery performance, including cyclic stability, energy density, and adaptability to a wide range of temperatures. nih.gov Theoretical studies have revealed that a higher degree of fluorination significantly widens the electrochemical stability window of carbonate-based electrolytes. nih.gov

Historical Development and Trajectory of Research on 4-Fluoro-2H-1,3-dioxol-2-one

The synthesis of this compound has been approached through various methods. One established route involves the stoichiometric reaction of chloroethylene carbonate with potassium fluoride (B91410), a reaction that typically requires around 24 hours to complete. google.com Another significant development was the direct fluorination of ethylene carbonate. google.com Due to the highly exothermic nature of direct fluorination, this process involves dissolving ethylene carbonate in organic solvents and introducing fluorine gas or a fluorine-containing gas mixture under controlled temperature conditions, generally between 20 and 100 °C. google.com

Early research into fluorinating agents laid the groundwork for the synthesis of compounds like this compound. The development of N-F fluorinating agents, valued for their ease of handling, has been a continuous area of study since the mid-20th century. beilstein-journals.org These reagents, ranging from perfluoro-N-fluoropiperidine to various N-fluoropyridinium salts, have provided chemists with a diverse toolbox for introducing fluorine into organic molecules. beilstein-journals.org

In the context of lithium-ion batteries, the use of fluorinated additives like this compound (often referred to as FEC) became a key strategy to improve performance. Research demonstrated that FEC could form a more stable and conductive solid electrolyte interphase (SEI) layer on the anode. mdpi.com This FEC-induced SEI, rich in lithium fluoride (LiF), is effective in suppressing dendrite formation on lithium metal anodes and regulating uniform lithium stripping and plating, thereby enhancing the cycle performance of lithium-ion cells. mdpi.comazom.com

Current Research Landscape and Key Academic Imperatives for this compound Studies

The current research landscape for this compound is heavily focused on its application as an electrolyte additive in high-performance lithium-ion batteries. smolecule.comguidechem.com It is recognized as a core additive for high-rate power lithium-ion batteries, where it contributes to high safety, high rate performance, and enhanced stability of electrode materials. guidechem.com The primary production and application of electronic-grade this compound are concentrated in China, Japan, and South Korea, which are the main hubs of the lithium battery industry. guidechem.com

A key academic imperative is the detailed investigation of the solid electrolyte interphase (SEI) formed by the decomposition of this compound. digitellinc.com The reductive decomposition of fluorinated carbonates is facilitated by additives like lithium hexafluorophosphate (B91526) (LiPF₆), leading to the formation of a LiF-rich SEI. smolecule.com This LiF-rich interphase is crucial for constraining the growth of lithium dendrites, mitigating side reactions, and inducing dense lithium deposition. azom.com

Further research is also directed at understanding the impact of different substituents in fluorinated cyclic carbonates on battery performance. osti.govresearchgate.net Studies comparing various fluorinated cyclic carbonates have shown that the specific molecular structure significantly influences the cycling stability and capacity retention of lithium-ion cells. osti.govdigitellinc.com For instance, electrolytes based on difluoroethylene carbonate (DFEC) have demonstrated superior performance compared to those based on fluoroethylene carbonate (FEC) in certain cell configurations. digitellinc.com The ongoing exploration of novel fluorinated carbonates and their synergistic effects with other electrolyte components remains a vibrant area of research. rsc.org

Structure

3D Structure

Properties

CAS No. |

324547-55-9 |

|---|---|

Molecular Formula |

C3HFO3 |

Molecular Weight |

104.04 g/mol |

IUPAC Name |

4-fluoro-1,3-dioxol-2-one |

InChI |

InChI=1S/C3HFO3/c4-2-1-6-3(5)7-2/h1H |

InChI Key |

ZQCQTPBVJCWETB-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(OC(=O)O1)F |

Origin of Product |

United States |

Synthetic Methodologies and Mechanistic Investigations of 4 Fluoro 2h 1,3 Dioxol 2 One

Direct Fluorination Pathways for 4-Fluoro-2H-1,3-dioxol-2-one

Direct fluorination involves the introduction of fluorine to a substrate molecule. This method is often challenged by the high reactivity and exothermic nature of elemental fluorine.

The direct fluorination of ethylene (B1197577) carbonate with elemental fluorine gas is a known method for producing 4-fluoro-1,3-dioxolan-2-one (B53678). google.comgoogle.com Due to the highly exothermic nature of this reaction, the ethylene carbonate is typically dissolved in an organic solvent before the introduction of fluorine gas or a fluorine-containing gas mixture. google.comgoogle.com The reaction temperature for this process generally ranges from 20 to 100 °C. google.comgoogle.com

To mitigate the challenges associated with direct fluorination, such as the high exothermicity, a "self-solvent" strategy has been developed. google.comgoogle.com In this approach, a portion of the product, 4-fluoro-1,3-dioxolan-2-one, is added to the ethylene carbonate starting material. google.comgoogle.com This addition lowers the melting point of the ethylene carbonate, allowing the reaction to proceed at a lower temperature without the need for an additional organic solvent. google.comgoogle.com

Specifically, adding 3 to 20% by weight of 4-fluoro-1,3-dioxolan-2-one to ethylene carbonate acts as a solvent for the ethylene carbonate. google.comgoogle.com For instance, a mixture of 87% ethylene carbonate and 13% 4-fluoro-1,3-dioxolan-2-one has a melting point of approximately 20°C, which is significantly lower than the melting point of pure ethylene carbonate (37-39°C). google.com The fluorination reaction is then carried out by introducing fluorine gas or a mixture of fluorine in an inert gas into this solution at a controlled temperature of 15 to 45°C. google.comgoogle.com To control the formation of byproducts, fluorine is used in substoichiometric amounts, typically in the range of 60 to 95 mol% relative to the ethylene carbonate. google.com

Table 1: Optimization of Direct Fluorination using a Self-Solvent Strategy

| Parameter | Condition |

| Starting Material | Ethylene Carbonate |

| Self-Solvent | 4-fluoro-1,3-dioxolan-2-one |

| Self-Solvent Concentration | 3-20% by weight |

| Reaction Temperature | 15-45°C |

| Fluorine Amount | 60-95 mol% (relative to ethylene carbonate) |

Indirect Fluorination Routes to this compound

Indirect fluorination methods provide an alternative to direct fluorination, often involving the substitution of a halogen atom with fluorine.

A common indirect route to 4-fluoro-1,3-dioxolan-2-one is through the fluorination of 4-chloro-1,3-dioxolan-2-one (B1361073) (chloroethylene carbonate) using a metal fluoride (B91410). google.com This halogen exchange reaction replaces the chlorine atom at the 4-position with a fluorine atom. google.com

The choice of metal fluoride significantly impacts the efficiency of the halogen exchange reaction. Potassium fluoride is a frequently used metal fluoride for this conversion. google.comgoogle.com The stoichiometric reaction of chloroethylene carbonate with potassium fluoride can produce 4-fluoro-1,3-dioxolan-2-one, though the reaction time can be lengthy, around 24 hours. google.comgoogle.com One study reported achieving a 70% yield of 4-fluoro-1,3-dioxolan-2-one by reacting chloroethylene carbonate with potassium fluoride. google.com

Table 2: Effect of Metal Fluoride on Halogen Exchange Reaction

| Precursor | Metal Fluoride | Product | Reported Yield | Reaction Time |

| Chloroethylene Carbonate | Potassium Fluoride | 4-fluoro-1,3-dioxolan-2-one | 70% | ~24 hours |

To improve the reaction time and maintain high yields, catalytic systems have been developed for the halogen exchange reaction. google.com Quaternary ammonium (B1175870) salts, such as tetrabutylammonium (B224687) fluoride, have been shown to be effective catalysts. google.com The use of a catalyst allows for the fluorination of 4-chloro-1,3-dioxolan-2-one with a metal fluoride in an organic solvent to proceed more rapidly while maintaining a high yield. google.com The reaction is typically carried out in an aprotic organic solvent like N-methylpyrrolidone, acetonitrile, tetrahydrofuran, N,N-dimethylformamide, or N,N-dimethylacetamide. google.com In one example, using tetrabutylammonium fluoride as a catalyst with spray-dried potassium fluoride in N-methylpyrrolidone at 80°C, the reaction progress was monitored using gas chromatography. google.com

Table 3: Catalytic Halogen Exchange Reaction Conditions

| Precursor | Metal Fluoride | Catalyst | Solvent | Temperature |

| 4-chloro-1,3-dioxolan-2-one | Potassium Fluoride | Tetrabutylammonium fluoride | N-methylpyrrolidone | 80°C |

Application of Electrophilic N-F Fluorinating Reagents in Dioxol-2-one Systems

The introduction of a fluorine atom onto the vinylene carbonate backbone to form this compound is a critical transformation, often accomplished using electrophilic fluorinating reagents. Among the most prominent of these are the N-F class of reagents, which offer a safer and more selective alternative to hazardous sources like elemental fluorine. nih.govwikipedia.org Reagents such as Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) and N-Fluorobenzenesulfonimide (NFSI) are widely employed for the fluorination of electron-rich substrates, including alkenes. wikipedia.orgnih.gov

The application of these reagents to the dioxol-2-one system, specifically vinylene carbonate, involves the electrophilic attack of the "F+" source on the carbon-carbon double bond. The reactivity and fluorinating power of N-F reagents can be tuned by modifying their chemical structure, which influences the electron density at the nitrogen atom. nih.gov For instance, cationic reagents like Selectfluor are generally more powerful than neutral ones like NFSI. wikipedia.orgresearchgate.net

The precise mechanism of this electrophilic fluorination is a subject of ongoing discussion, with two primary pathways proposed: a direct SN2 attack or a single-electron transfer (SET) process. wikipedia.org

SN2 Mechanism: In this pathway, the electron-rich double bond of the dioxol-2-one ring directly attacks the electrophilic fluorine atom of the N-F reagent, leading to the formation of a fluorinated carbocation intermediate, which is then stabilized. Evidence supporting the SN2 mechanism includes kinetic studies of similar systems. wikipedia.org

Single-Electron Transfer (SET) Mechanism: This alternative posits that an initial single-electron transfer from the vinylene carbonate to the N-F reagent occurs, forming a radical cation intermediate. This is followed by fluorine atom transfer. beilstein-journals.org Computational studies and certain experimental observations, such as the quenching of side reactions by radical scavengers in some fluorination reactions, lend support to the SET pathway. beilstein-journals.org

The choice of N-F reagent and reaction conditions can influence the operative mechanism and the efficiency of the fluorination. These reagents have been successfully used to fluorinate a wide variety of substrates, including active methylene (B1212753) compounds, enol acetates, and olefins, under mild conditions, highlighting their potential applicability for the synthesis of this compound. nih.govbeilstein-journals.org

Table 1: Common Electrophilic N-F Fluorinating Reagents This table is interactive. Users can sort the data by clicking on the column headers.

| Reagent Name | Abbreviation | Class | Key Characteristics |

|---|---|---|---|

| 1-Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) | Selectfluor® | Cationic (Quaternary Ammonium Salt) | Highly reactive, stable, non-toxic, and easy to handle. nih.govbeilstein-journals.org |

| N-Fluorobenzenesulfonimide | NFSI | Neutral | Mild electrophilic fluorinating agent, stable crystalline solid. wikipedia.orgresearchgate.net |

| N-Fluoro-o-benzenedisulfonimide | NFOBS | Neutral | One of the common neutral N-F reagents used in organic synthesis. wikipedia.org |

Green Chemistry Principles and Sustainable Synthetic Approaches for this compound

The synthesis of this compound presents an opportunity to apply the principles of green chemistry, aiming to reduce environmental impact and enhance safety. royalsocietypublishing.org Traditional fluorination methods often rely on highly toxic and difficult-to-handle reagents like elemental fluorine (F₂), which necessitates specialized equipment and stringent safety protocols. nih.gov Modern approaches seek to align with green chemistry principles such as waste prevention, use of safer chemicals, and energy efficiency. royalsocietypublishing.org

Key areas for implementing greener synthetic strategies include:

Safer Reagents: The shift from elemental fluorine to electrophilic N-F reagents like Selectfluor and NFSI is a significant step towards a greener process. nih.govwikipedia.org These reagents are stable, crystalline solids that are easier and safer to handle, reducing the risks associated with direct fluorination. researchgate.net

Catalysis: Employing catalytic systems can reduce the amount of reagents needed and minimize waste. While direct fluorination of the dioxol-2-one ring may not always require a catalyst, related syntheses often benefit from them. For instance, the synthesis of the precursor, vinylene carbonate, can be achieved via catalytic processes. google.com The development of catalytic methods for the direct fluorination of vinylene carbonate could further improve the process's green credentials.

Solvent Choice: The choice of solvent is critical. Many organic syntheses use hazardous solvents. Research into using safer solvents, such as water or more benign organic solvents, is a core principle of green chemistry. royalsocietypublishing.org Some fluorination reactions with Selectfluor have been successfully performed in aqueous media, which could be a potential route for a greener synthesis of the target compound. organic-chemistry.org

Waste Reduction and Recycling: Industrial processes for related carbonates involve purification steps like distillation where by-products are separated. google.com Designing processes where by-products can be recycled or are environmentally benign is a key aspect of sustainable synthesis. For example, in the synthesis of vinyl esters, aprotic polar solvents like DMF can improve reaction efficiency, but their environmental impact must be considered. tandfonline.com

A Chinese patent describes a method for the "green synthesis of vinylene carbonate," indicating a move towards more environmentally friendly production of the precursor. google.com Adopting similar principles for the subsequent fluorination step is a logical progression toward a fully sustainable synthesis of this compound.

Considerations for Industrial Scalability and Process Intensification in this compound Production

Transitioning the synthesis of this compound from laboratory-scale to industrial production requires careful consideration of scalability, safety, cost-effectiveness, and process intensification. While specific industrial processes for this exact compound are not widely published, valuable insights can be drawn from the large-scale production of its precursors and analogs, such as fluoroethylene carbonate and vinylene carbonate. google.comgoogle.com

Key considerations for industrial scalability include:

Reaction Control and Safety: Direct fluorination reactions are highly exothermic. google.com Managing the heat generated during the reaction is paramount to prevent runaway reactions and ensure safety on an industrial scale. This can be achieved through the use of specialized reactors, efficient cooling systems, and careful control of reagent addition rates. The use of a solvent, or even using the product itself as a solvent, can help to manage the reaction temperature and viscosity. google.com

Purification: Achieving the high purity required for applications like lithium-ion batteries is a significant challenge. The crude product will likely contain unreacted starting materials, by-products from side reactions, and residual solvents. Multi-step distillation is a common method for purifying related fluorinated carbonates. google.com A patent for purifying fluoroethylene carbonate describes a continuous process with at least two distillation steps to remove impurities like HF. google.com Similar strategies would likely be necessary for this compound.

Process Intensification: To improve efficiency and reduce costs, process intensification strategies can be employed.

Continuous Flow Synthesis: Shifting from batch to continuous manufacturing offers better control over reaction parameters, improved safety, and more consistent product quality. google.com Micro-channel reactors, for example, provide excellent heat and mass transfer, making them suitable for highly exothermic fluorination reactions. google.com

Fluidized Bed Reactors: While not directly used for the synthesis itself, related industrial processes, such as fluoride removal from wastewater, utilize fluidized bed reactors for efficient crystallization and recovery of fluoride salts. mdpi.com This demonstrates the application of advanced reactor technology in the broader fluorine chemical industry.

Catalyst and Reagent Recovery: On an industrial scale, the cost of reagents like Selectfluor can be significant. Developing processes that allow for the recovery and reuse of the fluorinating agent's by-products or the use of catalytic systems would be economically advantageous. rsc.org

A Japanese patent describes a method for producing 4-fluoro-1,3-dioxolan-2-one (the saturated analog) in a shorter time and with high yield by using a quaternary ammonium salt as a phase-transfer catalyst, demonstrating a strategy to improve reaction efficiency that could be relevant for industrial production. google.com

Table 2: Mentioned Compounds

| Compound Name | Synonym(s) | Role in Article |

|---|---|---|

| This compound | 4-Fluorovinylene carbonate | Target compound of the article. |

| Vinylene Carbonate | 1,3-Dioxol-2-one | Precursor for the synthesis of the target compound. |

| 1-Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) | Selectfluor® | Electrophilic N-F fluorinating reagent. |

| N-Fluorobenzenesulfonimide | NFSI | Electrophilic N-F fluorinating reagent. |

| N-Fluoro-o-benzenedisulfonimide | NFOBS | Electrophilic N-F fluorinating reagent. |

| 1-Fluoro-4-hydroxy-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) | NFTh, Accufluor™ | Electrophilic N-F fluorinating reagent. |

| Fluoroethylene Carbonate | 4-Fluoro-1,3-dioxolan-2-one | Saturated analog, used for comparison in industrial processes. |

| Elemental Fluorine | F₂ | Traditional, hazardous fluorinating agent. |

Electrochemical Performance and Interfacial Mechanisms of 4 Fluoro 2h 1,3 Dioxol 2 One in Energy Storage Systems

Solid Electrolyte Interphase (SEI) Formation and Characterization Driven by 4-Fluoro-2H-1,3-dioxol-2-one

The formation of the Solid Electrolyte Interphase (SEI) is a critical process in lithium-ion batteries, and the use of this compound as an additive significantly influences the properties of this layer. The SEI is formed during the initial charging cycles as the electrolyte reductively decomposes on the anode surface. researchgate.net A well-formed SEI should be electronically insulating but ionically conductive, preventing further electrolyte decomposition while allowing the passage of lithium ions.

Mechanistic Understanding of this compound Electrochemical Decomposition Pathways

The electrochemical decomposition of this compound is a key aspect of its function. The specific pathways of its breakdown determine the composition and quality of the resulting SEI layer.

This compound exhibits a preferential reduction potential at the anode interface, meaning it is reduced at a higher voltage compared to the main electrolyte solvents like ethylene (B1197577) carbonate (EC) and dimethyl carbonate (DMC). acs.org Experimental data indicates that the onset reduction potential for this compound is approximately 1.14 V (vs. Li/Li+). google.com This early reduction allows for the formation of an initial SEI layer before the bulk electrolyte begins to decompose, effectively passivating the anode surface at an earlier stage. This pre-emptive passivation is crucial for preventing the co-intercalation of solvent molecules into the graphite (B72142) anode, which can lead to exfoliation and capacity loss.

| Additive | Abbreviation | Onset Reduction Potential (V vs. Li/Li+) |

|---|---|---|

| 4-Fluoro-1,3-dioxolan-2-one (B53678) | FEC | 1.14 |

| Vinyl carbonate | VC | 1.08 |

| 4-Vinyl-1,3-dioxolan-2-one | VEC | 1.07 |

| Allyl methyl carbonate | AMC | 1.21 |

| Dimethyl dicarbonate | DMDC | 1.1 |

The decomposition of this compound leads to the formation of specific chemical species that constitute the SEI. A key product of its reduction is Lithium Fluoride (B91410) (LiF). The formation of a LiF-rich SEI is considered highly beneficial for battery performance due to the excellent passivation properties of LiF. osti.gov The mechanism involves the cleavage of the C-F bond during the electrochemical reduction process.

The presence of this compound also influences the formation of oligomers within the SEI. rsc.org While the exact mechanisms are complex and still under investigation, it is understood that the decomposition products of this additive can participate in polymerization reactions, contributing to the formation of a stable, polymeric matrix within the SEI. rsc.org This polymeric component provides mechanical flexibility to the SEI, which is important for accommodating the volume changes of the anode during lithium ion intercalation and deintercalation.

Microstructural and Compositional Attributes of this compound Derived SEI Layers

The SEI layer derived from electrolytes containing this compound exhibits distinct microstructural and compositional features that contribute to its superior performance.

Nature of the LiF-Rich and Polymer-Rich Interphase

The use of this compound as an electrolyte additive promotes the formation of a robust and stable solid electrolyte interphase (SEI) on the surface of the anode. cymitquimica.com This SEI layer is crucial for the long-term performance of lithium-ion batteries. The decomposition of fluorinated carbonates, facilitated by the presence of lithium hexafluorophosphate (B91526) (LiPF₆), leads to the creation of an SEI that is rich in lithium fluoride (LiF). smolecule.com

The SEI is generally composed of an inner layer dominated by inorganic species like LiF and lithium oxide (Li₂O), which is closer to the lithium metal, and an outer layer that is richer in organic compounds such as lithium alkyl carbonates. acs.org The presence of LiF in the SEI is particularly beneficial as it is a wide bandgap insulator with low electronic conductivity and good Li⁺ ion conductivity, which helps in preventing further electrolyte reduction and ensures uniform lithium deposition.

The fluorinated nature of additives like this compound is key to forming this protective, LiF-rich SEI. rsc.org This inorganic-rich layer effectively suppresses the continuous decomposition of the electrolyte and minimizes the formation of a thick, unstable, and porous SEI, which can lead to capacity loss and safety issues. unifr.ch

Advanced Spectroscopic and Microscopic Characterization Techniques for SEI Analysis

The characterization of the solid electrolyte interphase (SEI) is essential to understand its composition, morphology, and impact on battery performance. A variety of advanced analytical techniques are employed for this purpose:

X-ray Photoelectron Spectroscopy (XPS): This surface-sensitive technique is widely used to determine the chemical composition of the SEI. rsc.org By analyzing the binding energies of electrons emitted from the sample, XPS can identify the various inorganic and organic species present in the SEI, such as LiF, Li₂CO₃, and polymeric carbons. rsc.org High-resolution XPS spectra of different elements like C 1s, F 1s, and O 1s provide detailed information about the chemical bonds and relative abundance of different components. rsc.org

Scanning Electron Microscopy (SEM): SEM is utilized to visualize the surface morphology of the SEI and the underlying electrode. googleapis.com It provides high-resolution images that can reveal the uniformity, thickness, and texture of the SEI layer. SEM images can show whether the SEI is smooth and dense or porous and cracked, which has significant implications for battery performance. googleapis.com

Transmission Electron Microscopy (TEM): TEM offers even higher magnification than SEM and can be used to examine the cross-section of the electrode and the SEI layer. This allows for a detailed analysis of the SEI's internal structure and its interface with the electrode material.

Electrochemical Impedance Spectroscopy (EIS): EIS is a non-destructive technique that provides insights into the electrochemical properties of the SEI, such as its ionic conductivity and charge transfer resistance. nih.gov By applying a small AC voltage and measuring the resulting current over a range of frequencies, an impedance spectrum is generated. This spectrum can be modeled with an equivalent circuit to quantify the resistance of the SEI and other interfacial processes. nih.gov

Operando Gas Monitoring: Techniques like operando mass spectrometry can monitor the evolution of gases during battery cycling. mit.edu The type and quantity of gases evolved can provide valuable information about the specific chemical and electrochemical reactions occurring at the electrode-electrolyte interface, helping to elucidate the mechanisms of SEI formation and repair. mit.edu

Performance Enhancement in Anode Materials Through this compound

Stabilization of Silicon-Based Anodes Against Volume Expansion

Silicon is a promising anode material due to its high theoretical capacity. nih.gov However, it suffers from significant volume expansion during the lithiation process, which can lead to pulverization of the electrode, loss of electrical contact, and the continuous formation of an unstable solid electrolyte interphase (SEI). nih.govsciopen.com The use of this compound (FEC) as an electrolyte additive helps to mitigate these issues.

FEC facilitates the formation of a stable and flexible SEI on the silicon surface. This SEI can better accommodate the volume changes of the silicon particles, preventing the cracking and delamination of the electrode. nih.gov The robust SEI formed in the presence of FEC also limits the continuous decomposition of the electrolyte, which would otherwise lead to a thick and resistive SEI layer, poor coulombic efficiency, and rapid capacity fade. osti.gov Research has shown that hybrid functional additives, including FEC, can significantly improve the performance of high-voltage SiOx-C/LiNi0.5Mn1.5O4 battery systems. researchgate.net

| Anode Material | Additive | Key Finding |

| Silicon (Si) | This compound (FEC) | Forms a stable SEI that accommodates volume expansion and improves cycling stability. nih.gov |

| SiOx-C | Fluoroethylene carbonate (FEC) and 1,3-propanediolcyclic sulfate (B86663) (PCS) | Synergistic effect improves capacity retention in high-voltage systems. researchgate.net |

| Silicon Quantum Dots (SiQDs) | - | Hierarchical encapsulation with SiOx and carbon layers suppresses volume expansion. nih.gov |

Mitigation of Lithium Dendrite Growth and Enhanced Coulombic Efficiency in Alkali Metal Anodes

Lithium metal is considered the ultimate anode material due to its high specific capacity and low electrochemical potential. rsc.org However, its practical application is hindered by the growth of lithium dendrites during cycling, which can cause internal short circuits and safety hazards. e3s-conferences.org These dendrites also contribute to low coulombic efficiency due to the formation of "dead" lithium that is electrically isolated from the electrode. unifr.ch

The addition of this compound to the electrolyte promotes the formation of a uniform and mechanically robust SEI on the lithium metal surface. researchgate.net This stable SEI helps to suppress the formation and growth of lithium dendrites by promoting more uniform lithium deposition. researchgate.net A LiF-rich SEI, in particular, is effective in preventing dendrite growth. researchgate.net As a result, the use of FEC can lead to significantly improved coulombic efficiency and longer cycle life for lithium metal batteries. rsc.org

| Anode | Additive/Modification | Effect on Dendrite Growth | Coulombic Efficiency |

| Lithium Metal | This compound (FEC) | Suppresses dendrite growth by forming a stable SEI. researchgate.net | Improved |

| Lithium Metal | Fluorinated polysulfonamide-containing polymer electrolyte | Prevents nucleation of lithium dendrites. rsc.org | 99.0% at 1C after 390 cycles rsc.org |

| Lithium Metal on Cu superstructure | - | Confines Li growth and retards dendrite formation. | ~95% after 140 cycles |

Impact on Graphite Anode Surface Chemistry and Extended Cycle Life

Graphite is the most commonly used anode material in commercial lithium-ion batteries. The formation of a stable SEI on the graphite surface is crucial for the battery's performance and longevity. nih.gov In conventional carbonate electrolytes, solvent co-intercalation can occur, leading to graphite exfoliation and rapid capacity degradation. nih.gov

The use of this compound as an additive modifies the surface chemistry of the graphite anode. It preferentially reduces on the graphite surface to form a stable, thin, and uniform SEI layer before the bulk electrolyte can decompose. googleapis.com This SEI layer, rich in LiF, effectively prevents the co-intercalation of solvent molecules and protects the graphite structure. google.com This leads to a significant improvement in the cycling stability and an extended cycle life of graphite-based lithium-ion batteries. researchgate.net

| Anode Material | Additive | Effect on Surface Chemistry | Cycle Life |

| Graphite | Vinyl ethylene carbonate (VEC) | Forms stable SEI on anode and cathode. researchgate.net | Improved capacity retention up to 4.5 V researchgate.net |

| Graphite | Vinyl carbonate (VC) | Produces a poly(VC) SEI layer. google.com | Close to 100% current efficiency google.com |

| Electrolyte System | Additive(s) | Operating Voltage | Key Benefit |

| Dinitrile/Nitrile Solvent | This compound (FEC), Vinyl Carbonate (VC), Vinyl Ethylene Carbonate (VEC) | ≥ 5V | Stable electrolyte performance at high voltage. googleapis.comgoogle.com |

| Fluorinated Carbonate-based | trans-4,5-difluoro-1,3-dioxolan-2-one (DFEC) and tri-(trimethylsilyl) phosphite (B83602) (TMSPi) | Up to 4.6V | Forms stable SEI on anode and inorganic-rich CEI on cathode. researchgate.net |

| Fluorinated Ether Co-solvent | 2-(2,2,2-trifluoroethoxy)-4-(trifluoromethyl)-1,3-dioxolane (TTD) | Up to 6V | High oxidation stability and efficient regulation of electrolyte solvation structure. rsc.org |

Comparative Analysis with Alternative Cyclic Carbonate Additives

The performance of this compound, commonly known as fluoroethylene carbonate (FEC), as an electrolyte additive is often benchmarked against other cyclic carbonates. These comparisons are crucial for understanding its unique contributions to battery performance and for the rational design of advanced electrolyte formulations. Key comparators include vinylene carbonate (VC) and multi-fluorinated analogs like difluoroethylene carbonate (DFEC).

Both FEC and vinylene carbonate (VC) are widely employed as additives to form a stable solid electrolyte interphase (SEI) on the anode of lithium-ion batteries. nih.govwikipedia.org However, the composition and properties of the SEI they form, and consequently their impact on battery performance, differ significantly.

FEC is known to have a higher reduction potential (1.1–1.4 V vs Li+/Li) compared to other carbonate solvents like ethylene carbonate (0.7 V vs Li+/Li), allowing it to be preferentially reduced on the anode surface. nih.gov This reduction leads to the formation of a robust and flexible SEI. diva-portal.org A key component of the FEC-derived SEI is lithium fluoride (LiF). nih.govdiva-portal.org The presence of LiF is believed to create a mechanically stable SEI that can better accommodate the significant volume changes of high-capacity anode materials like silicon during charging and discharging. nih.gov The FEC-derived SEI is often described as a dense, uniform, and thin layer composed of LiF nanoparticles, which minimizes the presence of organic species from the decomposition of other electrolyte solvents. nih.gov Some studies suggest the FEC-formed SEI has a layered structure, with an outer layer of amorphous organic poly(vinylene carbonate) over an inner inorganic LiF layer. osti.gov

In contrast, VC reduction primarily forms an organic-rich SEI, composed mainly of poly(VC) species. nih.govcip.com.cn While effective in passivating the electrode surface, this VC-derived SEI is often characterized as rigid and structurally dense. nih.gov This rigidity can be a drawback, particularly with silicon-based anodes, as the SEI can fracture under the stress of volume expansion, leading to continuous electrolyte consumption and capacity fade. nih.gov Furthermore, the dense nature of the poly(VC) layer can increase interfacial resistance, hindering fast charging capabilities and potentially causing lithium plating. nih.gov

Systematic studies have revealed these differing mechanisms; for instance, on graphite electrodes, VC reduction at approximately 0.77 V forms an organic-rich SEI, while FEC reduction occurs at around 1.0 V, creating a LiF-rich SEI. cip.com.cn While the VC-derived SEI can lower the impedance at the graphite interface, its poor compatibility with lithium metal can increase the total battery impedance. cip.com.cn Conversely, the LiF-rich SEI from FEC, while potentially increasing the graphite interface impedance, significantly improves the stability of the lithium metal electrode, ultimately minimizing the total impedance of the full cell. cip.com.cn

Table 1: Comparative Interfacial Effects of FEC and VC

| Feature | This compound (FEC) | Vinylene Carbonate (VC) |

|---|---|---|

| Primary SEI Component | Lithium Fluoride (LiF) nih.govdiva-portal.org | Poly(vinylene carbonate) nih.govcip.com.cn |

| SEI Mechanical Property | Flexible, can accommodate Si volume expansion nih.govosti.gov | Rigid, prone to fracture with high-expansion anodes nih.gov |

| SEI Structure | Dense, uniform, thin, often layered (inorganic/organic) nih.govosti.gov | Structurally dense, organic-rich nih.govcip.com.cn |

| Reduction Potential | Higher (e.g., ~1.0 V vs. Li/Li+) nih.govcip.com.cn | Lower (e.g., ~0.77 V vs. Li/Li+) cip.com.cn |

| Impact on Impedance | Increases graphite interface impedance but stabilizes Li metal, lowering total cell impedance cip.com.cn | Reduces graphite interface impedance but poor Li metal compatibility can increase total cell impedance cip.com.cn |

| Suitability for Si Anodes | High, due to formation of a stable, flexible LiF-containing SEI nih.govosti.gov | Limited, as rigid SEI cannot withstand volumetric stress nih.gov |

With the success of single-fluorination in FEC, attention has turned to multi-fluorinated analogs like 4,5-difluoro-1,3-dioxolan-2-one (B12281284) (DFEC) to further enhance electrolyte performance. Research indicates that DFEC can be a viable, and in some cases superior, alternative to FEC, particularly for high-voltage applications. acs.org

Like FEC, DFEC functions by forming a protective SEI layer on the anode, with a significant LiF component contributing to improved battery safety and performance. researchgate.net Studies comparing the two have shown that DFEC-based electrolytes can outperform FEC-based ones in high-voltage cells. acs.org By moderately increasing the lithium salt concentration, a DFEC-based electrolyte demonstrated enhanced performance in cells charged to high voltages, a regime where traditional electrolytes often struggle. acs.org Furthermore, DFEC-based electrolytes have shown superior safety properties when subjected to typical safety tests. acs.org

The rationale for the improved performance of multi-fluorinated additives often relates to their higher reduction potentials and the increased availability of fluorine to form a stable, LiF-rich SEI. This robust SEI is critical for suppressing parasitic reactions at the electrode-electrolyte interface, especially under the demanding conditions of high-voltage operation.

Table 2: Comparative Performance of FEC and DFEC

| Feature | This compound (FEC) | Difluoroethylene Carbonate (DFEC) |

|---|---|---|

| Fluorination | Mono-fluorinated | Di-fluorinated |

| Primary Function | Forms a stable, LiF-rich SEI nih.govdiva-portal.org | Enhances LiF component on the anode surface researchgate.net |

| High-Voltage Performance | Effective, but can be limited nih.gov | Can outperform FEC-based electrolytes at high voltage acs.org |

| Safety Properties | Improves thermal stability over standard electrolytes nih.gov | Demonstrates superior safety properties compared to FEC acs.org |

| Potential Application | Widely used in Li-ion batteries, especially with Si-based anodes nih.govosti.gov | A viable alternative to FEC for high-performance, high-voltage Li-ion cells acs.org |

The performance of FEC is not solely dependent on its individual action but can be significantly enhanced through synergistic interactions with other electrolyte components, including solvents, salts, and other additives. diva-portal.org It is often found that a combination of additives is required to achieve optimal performance, especially in high-energy-density batteries. nih.gov

A common and effective combination is the use of FEC with VC. diva-portal.org This pairing is particularly beneficial for silicon-based anodes. diva-portal.org For instance, in electrolytes for SiOx composite anodes, the addition of 10 wt.% FEC to a baseline electrolyte containing VC was shown to promote the formation of a LiF-rich SEI, which effectively mitigated volume expansion and improved capacity retention during long-term cycling. mdpi.com The combination of FEC and VC has been shown to greatly improve the cycling performance of silicon anodes in LiTDI-based electrolytes by creating a stabilized electrode/electrolyte interface. diva-portal.org

The necessity for these combinations arises because while FEC is excellent at forming a mechanically stable LiF-containing SEI, it can also be prone to undesired defluorination in the presence of Lewis acidic species like PF5 (from the common LiPF6 salt), which can generate corrosive hydrofluoric acid (HF). nih.gov The use of complementary additives can help mitigate these side reactions and ensure the desired function of FEC. nih.gov

Beyond VC, FEC shows synergistic effects with a range of other compounds. It has been used as a "film-forming additive" or "enabler" in various electrolyte formulations to improve performance. acs.orggoogle.com For example, electrolytes containing FEC have been shown to yield excellent cycling and storage properties in high-voltage NMC/graphite pouch cells. acs.org Patent literature also describes electrolyte compositions where FEC is combined with other additives like lithium nitrate (B79036) or dioxane to enhance battery performance. google.com This highlights that the role of FEC is often as a critical component within a complex, multi-component electrolyte system designed to achieve a stable and high-performance electrochemical cell.

Table 3: Mentioned Chemical Compounds

| Compound Name | Abbreviation / Synonym |

|---|---|

| This compound | FEC, Fluoroethylene Carbonate |

| Vinylene Carbonate | VC, 1,3-Dioxol-2-one |

| Difluoroethylene Carbonate | DFEC, 4,5-Difluoro-1,3-dioxolan-2-one |

| Ethylene Carbonate | EC |

| Lithium Fluoride | LiF |

| Lithium Hexafluorophosphate | LiPF6 |

| Lithium 2-trifluoromethyl-4,5-dicyanoimidazole | LiTDI |

| Nickel-Manganese-Cobalt Oxide | NMC |

| Hydrofluoric Acid | HF |

| Lithium Nitrate | - |

Computational and Theoretical Studies of 4 Fluoro 2h 1,3 Dioxol 2 One

Quantum Chemical Investigations of Electronic Structure and Reactivity

Quantum chemical methods are fundamental to understanding the intrinsic properties of a molecule. By solving approximations of the Schrödinger equation, these techniques can predict molecular geometries, electronic states, and reaction pathways with remarkable accuracy.

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational cost. DFT calculations are used to determine the most stable three-dimensional arrangement of atoms in the 4-Fluoro-2H-1,3-dioxol-2-one molecule, known as its equilibrium geometry. These calculations confirm the non-planar, envelope-like conformation of the five-membered ring.

Beyond simple geometry, DFT is employed to map the electronic states of the molecule, providing a detailed picture of how electrons are distributed. This information is crucial for understanding the molecule's polarity and its interactions with other species. Furthermore, DFT can be used to explore the energetic landscapes of reactions involving this compound. By calculating the energies of reactants, transition states, and products, researchers can predict the feasibility and kinetics of various chemical processes, such as decomposition or polymerization. These theoretical calculations are essential for interpreting experimental spectroscopic data, like FTIR and FT-Raman spectra, by assigning vibrational modes to specific molecular motions. researchgate.net

Table 1: Selected DFT-Calculated Properties of this compound

| Property | Value | Method/Basis Set |

|---|---|---|

| Dipole Moment | ~2.5 D | B3LYP/6-311++G** |

Note: Specific values can vary depending on the functional and basis set used in the calculation.

Frontier Molecular Orbital (FMO) theory is a key concept within quantum chemistry that explains chemical reactivity. wikipedia.org It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). youtube.comyoutube.com The energy and spatial distribution of these orbitals are critical in determining how a molecule will interact with others.

For this compound, the LUMO is of particular importance. Its energy level is a strong indicator of the molecule's susceptibility to reduction—that is, its ability to accept an electron. A lower LUMO energy implies that the molecule is more easily reduced. Computational studies consistently show that the fluorine substituent lowers the LUMO energy of the parent ethylene (B1197577) carbonate molecule. This lowered LUMO energy is directly correlated with its electrochemical activity, particularly its preferential reduction at the anode surface in lithium-ion batteries. This early reduction is believed to be a key factor in the formation of a stable solid electrolyte interphase (SEI).

Table 2: Frontier Molecular Orbital Energies

| Molecular Orbital | Energy (eV) | Significance |

|---|---|---|

| HOMO | Varies | Electron-donating ability |

Note: The absolute energy values are dependent on the computational method.

Molecular Dynamics Simulations for Electrolyte Solvation Structures and Ion Transport Dynamics

While quantum chemistry excels at describing individual molecules, Molecular Dynamics (MD) simulations are used to study the behavior of large ensembles of molecules over time. In the context of electrolytes, MD simulations are invaluable for understanding how this compound molecules arrange themselves around ions (solvation) and how these ions move through the solution (transport).

MD simulations have revealed that the strong polarity of the this compound molecule leads to the formation of well-defined solvation shells around cations, such as Li+. The composition and structure of these solvation shells are critical, as they dictate the ease with which the ion can shed its solvent molecules at the electrode surface—a key step in the battery charging and discharging process. These simulations help in predicting macroscopic properties like ionic conductivity and viscosity, which are vital for battery performance. researchgate.netarxiv.org

Mechanistic Modeling of Electrochemical Reactions and Degradation Pathways of this compound

Building on the insights from DFT and MD, mechanistic modeling aims to piece together the step-by-step processes of electrochemical reactions and degradation. For this compound, a primary focus has been modeling its reductive decomposition at the anode.

Computational models suggest that the initial step is a one-electron reduction to form a radical anion. This unstable intermediate can then undergo several possible degradation pathways. One prominent proposed pathway involves the cleavage of a C-O bond in the ring, leading to the formation of radical species and eventually contributing to the formation of SEI components like lithium fluoride (B91410) (LiF) and lithium alkyl carbonates. By calculating the energy barriers for these different pathways, researchers can predict the most likely decomposition products, which can then be compared with experimental surface analysis data.

Hirshfeld Surface Analysis and Intermolecular Interactions in Condensed Phases

Hirshfeld surface analysis is a computational tool used to visualize and quantify intermolecular interactions within a crystal or condensed phase. mdpi.comnih.govnih.gov It partitions the space in a crystal among the molecules, allowing for a detailed examination of the close contacts between them.

For this compound, this analysis reveals the nature and relative importance of different types of non-covalent interactions, such as hydrogen bonding and van der Waals forces. The analysis generates two-dimensional "fingerprint plots" that summarize the intermolecular contacts. nih.gov For instance, the interactions between the fluorine and oxygen atoms of one molecule and the hydrogen atoms of neighboring molecules can be quantified. This understanding of how the molecules pack together and interact in the solid or liquid state is important for properties like melting point, density, and solubility.

Table 3: Common Compound Names

| Compound Name |

|---|

| This compound |

| Fluoroethylene carbonate (FEC) |

| Ethylene carbonate |

| Lithium fluoride (LiF) |

Role of 4 Fluoro 2h 1,3 Dioxol 2 One in Advanced Organic Synthesis and Polymer Chemistry

4-Fluoro-2H-1,3-dioxol-2-one as a Versatile Intermediate in Complex Organic Synthesis

This compound serves as a valuable fluorinated building block in organic synthesis, primarily due to the reactive potential of its vinyl fluoride (B91410) moiety and the cyclic carbonate structure. While specific, multi-step complex syntheses starting directly from this compound are not extensively detailed in readily available literature, the utility of the closely related 1,3-dioxol-2-one scaffold is well-established for creating intricate molecular architectures. nbinno.com

For instance, derivatives such as 4-(hydroxymethyl)-5-methyl-1,3-dioxol-2-one (B196221) are key intermediates in the synthesis of pharmaceuticals. nbinno.comgoogle.com In these syntheses, the hydroxymethyl group is transformed to introduce the dioxol-2-one moiety onto a larger molecule. chemicalbook.com Similarly, 4-(bromomethyl)-5-methyl-1,3-dioxol-2-one (B1278196) is employed as a reagent to introduce the dioxol-2-one ring by reacting with functional groups like carboxylic acids, a strategy used in the development of prodrugs. google.com These examples highlight the role of the dioxol-2-one core as a versatile synthon. The presence of the fluoro-alkene group in this compound provides additional reaction sites for transformations such as cycloadditions or nucleophilic vinylic substitution, expanding its potential for constructing complex fluorinated heterocyclic compounds. researchgate.netresearchgate.net

Functionalization Reactions of the Dioxol-2-one Core

The reactivity of the this compound core can be exploited through various functionalization strategies, including the activation of its C–H and C–F bonds and the opening of the heterocyclic ring.

Exploration of Directed C-H and C-F Bond Functionalization in Fluorinated Heterocycles

The functionalization of C–H and C–F bonds is a central theme in modern organic synthesis for creating novel fluorinated molecules. anl.gov While specific examples involving this compound are not prominent, the general principles are applicable.

Directed C–H functionalization often relies on transition-metal catalysis, where a directing group on the substrate positions a metal catalyst to selectively activate a specific C–H bond. researchgate.net For a molecule like this compound, the oxygen atoms of the dioxolone ring could potentially serve as directing groups to functionalize the vinylic C-H bond.

Conversely, C–F bond activation presents a significant challenge due to the high bond dissociation energy of the carbon-fluorine bond. cymitquimica.com However, its functionalization is an area of growing interest as it allows for the transformation of readily available polyfluorinated compounds into more complex molecules. nbinno.comcymitquimica.com Methodologies for C–F activation often involve transition metals, strong Lewis acids, or enzymatic processes. cymitquimica.comnih.gov In the context of this compound, selective activation of the C–F bond could enable the introduction of various substituents at the 4-position, providing a pathway to diverse fluorinated derivatives.

Strategies for Ring-Opening Reactions and Subsequent Derivatization

The 1,3-dioxol-2-one ring is susceptible to ring-opening reactions, typically through nucleophilic attack at the carbonyl carbon. This reactivity provides a route for derivatization and the introduction of new functional groups. The saturated analogue, 4-fluoro-1,3-dioxolan-2-one (B53678), also known as fluoroethylene carbonate (FEC), undergoes a distinctive ring-opening reaction upon one-electron reduction. This process results in a concerted defluorination and decarboxylation, breaking two C-O bonds to yield radical species that can initiate further reactions. anl.gov

This electrochemical behavior suggests that the unsaturated ring of this compound could also be opened under specific conditions. Nucleophilic attack by reagents such as amines, alcohols, or organometallic compounds on the carbonyl group would be expected to cleave the acyl-oxygen bond, leading to the formation of functionalized fluoro-vinyl derivatives. For example, reaction with an amine could yield a fluorinated carbamate. Such ring-opening strategies are analogous to those used for other strained heterocycles like epoxides, which are readily opened by various nucleophiles to produce highly functionalized products. researchgate.netrsc.org

Development of Novel Fluorinated Polymers from this compound Derived Monomers

The integration of fluorine into polymers imparts a unique combination of properties, including high thermal stability, chemical resistance, and low refractive indices. Monomers derived from this compound are promising candidates for the development of advanced fluorinated polymers.

Radical Polymerization and Copolymerization of Functionalized Dioxolones

Radical polymerization is a primary method for synthesizing fluoropolymers. Monomers structurally related to this compound, such as perfluoro-2-methylene-1,3-dioxolanes, readily undergo polymerization in bulk or solution using free-radical initiators. researchgate.netkeio.ac.jp These polymerizations typically proceed via a vinyl addition mechanism. keio.ac.jp

In a related system, fluoroethylene carbonate (FEC) can initiate radical polymerization through the vinoxyl radical formed during its reductive ring-opening. anl.gov This radical can abstract a hydrogen atom from other FEC molecules, initiating a chain reaction that leads to polymer formation. anl.gov This suggests that monomers derived from this compound could potentially be polymerized through various radical-based mechanisms. Copolymerization with other fluorinated or non-fluorinated monomers would further allow for the synthesis of polymers with a wide range of tailored properties. researchgate.net

Tailoring Polymer Properties through Integration of this compound Units

Incorporating units derived from this compound into a polymer backbone is a powerful strategy for tuning its material properties. The presence of the fluorine atom and the cyclic carbonate group can significantly influence the polymer's characteristics.

For example, the polymer formed from the electrochemical reduction of fluoroethylene carbonate (FEC) is a highly cross-linked network that forms a stable and elastic solid electrolyte interphase (SEI) on battery anodes. researchgate.netanl.gov This polymeric SEI demonstrates enhanced mechanical compliance and chemical stability, which are critical for the longevity of high-capacity batteries. researchgate.netanl.gov

Similarly, polymers and copolymers based on perfluorinated dioxolane monomers are typically amorphous, soluble in fluorinated solvents, and exhibit high glass transition temperatures (Tg) and exceptional optical transparency from the UV to near-IR regions. researchgate.netkeio.ac.jp The specific properties can be controlled by the choice of substituents on the dioxolane ring and the composition of copolymers. researchgate.net By integrating this compound units, it is possible to create novel polymers with a desirable balance of thermal, mechanical, and optical properties for applications in advanced materials, electronics, and optics.

| Polymer System | Monomer(s) | Key Properties | Potential Applications |

| Poly(FEC) derived SEI | Fluoroethylene Carbonate (FEC) | Elastic, chemically stable, cross-linked network. researchgate.netanl.gov | Solid Electrolyte Interphase in Li-ion batteries. researchgate.netanl.gov |

| Homopolymer | Perfluoro-2-methylene-1,3-dioxolane | Semicrystalline, Tg = 110°C (amorphous film). researchgate.net | Optical films. researchgate.net |

| Homopolymer | Perfluoro-2-methylene-4-methyl-1,3-dioxolane (PFMMD) | Amorphous, Tg = 130-134°C, high light transmittance. keio.ac.jp | Plastic optical fibers, antireflective coatings. keio.ac.jp |

| Copolymers | Perfluorodioxolane monomers | Amorphous, single Tg (110-165°C) dependent on composition. researchgate.net | Tunable optical and electronic materials. researchgate.net |

Stereochemical Control and Regioselectivity in Synthesis Involving this compound Derivatives

Detailed research findings, including specific reaction examples and data tables illustrating stereochemical control (e.g., diastereomeric ratios, enantiomeric excess) and regioselectivity in synthetic transformations involving this compound derivatives, are not available in the current scientific literature.

Further investigation into the synthetic applications of this and related fluorinated dioxolones may in the future provide the necessary data to elaborate on this topic.

Future Research Directions and Emerging Applications of 4 Fluoro 2h 1,3 Dioxol 2 One

4-Fluoro-2H-1,3-dioxol-2-one, commonly known as fluoroethylene carbonate (FEC), is a critical electrolyte additive that enhances the performance and lifespan of lithium-ion batteries. smolecule.com Its primary function is to decompose on the anode surface to form a stable and robust solid electrolyte interphase (SEI). researchgate.netucsd.edu This protective layer allows for the passage of lithium ions while preventing detrimental reactions between the electrode and the electrolyte. researchgate.netnpl.co.uk The success of FEC has spurred further research into its next-generation analogs, its use in advanced battery systems, and the development of more sustainable production methods.

Q & A

Basic: What are the common synthetic methodologies for preparing 4-Fluoro-2H-1,3-dioxol-2-one?

Answer:

The compound is typically synthesized via cyclocondensation or transesterification reactions. For example:

- Cyclocondensation : Reacting precursors like hydroxylamine sulfate with intermediates such as methyl 2-(t-butoxycarbonyl)amino-3-nitrobenzoate in the presence of tetraethyl ortho-carbonate .

- Nitrile alcoholysis : Utilizing Grignard reagents (e.g., methylmagnesium chloride) to functionalize intermediates .

- Transesterification : Converting esters (e.g., medoxomil esters) under acidic or basic conditions to introduce the fluoro-dioxolane moiety .

Key considerations include controlling reaction temperature (< 60°C) and using anhydrous solvents to avoid hydrolysis .

Basic: What safety protocols are critical when handling this compound?

Answer:

Refer to Safety Data Sheets (SDS) for hazard mitigation:

- Ventilation : Use local exhaust and general ventilation to minimize inhalation risks .

- Personal Protective Equipment (PPE) : Wear chemical-resistant gloves (e.g., nitrile), safety goggles, and lab coats. Test glove integrity before use .

- Storage : Store in airtight, light-resistant containers at ambient temperature, away from incompatible substances (e.g., strong bases) .

- Emergency measures : In case of skin contact, wash immediately with water and apply barrier creams post-handling .

Advanced: How can researchers assess the hydrolytic stability of this compound?

Answer:

Methodology :

- Accelerated hydrolysis studies : Expose the compound to buffered solutions (pH 1–13) at elevated temperatures (e.g., 40–80°C). Monitor degradation via HPLC or LC-MS to quantify residual parent compound and identify hydrolysis byproducts (e.g., 4-hydroxymethyl-5-methyl-1,3-dioxol-2-one) .

- Kinetic analysis : Calculate degradation rate constants (k) and half-life (t₁/₂) under varying conditions. Use Arrhenius plots to predict shelf-life at room temperature .

- Structural characterization : Confirm decomposition products using NMR (e.g., loss of fluorine signal in ¹⁹F-NMR) and FTIR (shift in carbonyl stretching) .

Advanced: What crystallographic strategies are effective for resolving the structure of this compound derivatives?

Answer:

- Data collection : Use single-crystal X-ray diffraction with Mo-Kα radiation (λ = 0.71073 Å) at low temperatures (100 K) to minimize thermal motion .

- Structure refinement : Employ SHELXL for small-molecule refinement. Key parameters:

- Validation : Check for data completeness (> 95%) and R-factor convergence (R₁ < 0.05). Use PLATON to analyze intermolecular interactions (e.g., C–F⋯H hydrogen bonds) .

Basic: Which analytical techniques are recommended for characterizing this compound?

Answer:

- Nuclear Magnetic Resonance (NMR) :

- Mass Spectrometry (MS) : Use high-resolution ESI-MS to verify molecular ion ([M+H]⁺) and fragmentation pathways (e.g., loss of CO₂) .

- Chromatography : Employ reverse-phase HPLC (C18 column, acetonitrile/water gradient) for purity assessment .

Advanced: How can structural analogs of this compound be designed for enhanced biological activity?

Answer:

- Substituent modification :

- Case study : Medoxomil esters (e.g., olmesartan medoxomil) utilize the dioxolane ring as a hydrolyzable prodrug moiety. Optimize ester side chains for targeted receptor binding (e.g., angiotensin II receptor) .

- Biological testing : Perform in vitro assays (e.g., enzyme inhibition, receptor binding) and correlate results with DFT-calculated electronic parameters (e.g., Fukui indices) .

Advanced: How do solvent and temperature affect the reactivity of this compound in nucleophilic reactions?

Answer:

- Solvent effects : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilic substitution by stabilizing transition states. Avoid protic solvents (e.g., water, alcohols) to prevent premature hydrolysis .

- Temperature optimization : Conduct reactions at 0–25°C to balance reaction rate and selectivity. For example, Grignard additions require low temperatures (-10°C) to suppress side reactions .

- Kinetic monitoring : Use in-situ FTIR or Raman spectroscopy to track carbonyl group reactivity (C=O stretching at ~1800 cm⁻¹) .

Basic: What are the key regulatory considerations for using this compound in pharmaceutical research?

Answer:

- REACH compliance : Ensure proper hazard classification (e.g., acute toxicity Category 4) and SDS documentation per EU regulations .

- Ecotoxicity : Follow WGK Germany guidelines (Category 3 for water hazard) to mitigate environmental release .

- Waste disposal : Neutralize acidic/basic residues before incineration or chemical treatment .

Advanced: What computational methods predict the reactivity of this compound in ring-opening polymerizations?

Answer:

- DFT calculations : Use Gaussian or ORCA software to model transition states for ring-opening. Key parameters:

- Molecular dynamics (MD) : Simulate solvent effects on polymerization kinetics (e.g., dielectric constant impact on ion-pair stability) .

Advanced: How can researchers resolve contradictions in reported synthetic yields for this compound derivatives?

Answer:

- Critical analysis : Compare reaction conditions (e.g., catalyst loading, solvent purity) across studies. For example, trace moisture may reduce yields in anhydrous transesterifications .

- Reproducibility testing : Replicate methods with strict control of variables (e.g., inert atmosphere, reagent stoichiometry).

- Advanced characterization : Use X-ray crystallography to confirm if side products (e.g., dimeric species) are misreported as target compounds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.